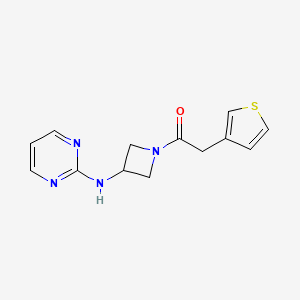

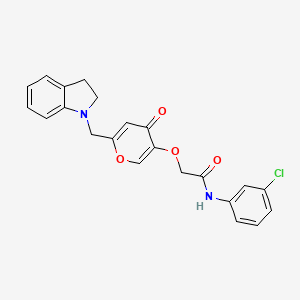

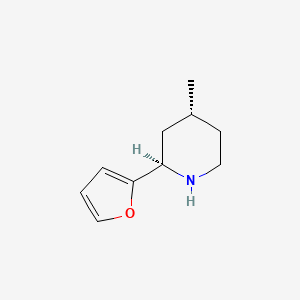

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a small molecule that has been synthesized using different methods and has been studied for its mechanism of action and physiological effects.

Applications De Recherche Scientifique

Synthesis and Biological Activities

A range of pyrimidine-azetidinone analogues have been synthesized, including compounds with significant antioxidant, antimicrobial, and antitubercular activities. These analogues were developed through condensation and reaction processes involving various amines and chloroacetyl chloride, highlighting their potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Antimicrobial Properties

The antimicrobial properties of these compounds were further explored through the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone. These studies aimed to develop novel classes of antimicrobial agents, showing effectiveness against bacterial and fungal strains, including Gram-negative and Gram-positive bacteria, as well as fungal species like Candida albicans and Aspergillus spp. (N. Patel & Minesh D. Patel, 2017).

Antioxidant and Antimicrobial Evaluation

Compounds derived from 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(thiophen-3-yl)ethanone have also been evaluated for their antioxidant and antimicrobial activities. The synthesis process involves reacting with carbon disulfide and potassium hydroxide, leading to compounds that exhibit significant antimicrobial activities with promising minimum inhibitory concentration (MIC) values (J. Salimon, N. Salih, & Hasan Hussien, 2011).

Heterocyclic Synthesis

The utility of these compounds in heterocyclic synthesis has been demonstrated through the generation of a diverse library of compounds, including dithiocarbamates, thioethers, and various azole derivatives. This versatility showcases the compound's role in creating structurally diverse molecules with potential pharmacological applications (G. Roman, 2013).

Novel Derivatives and Their Antimicrobial Activity

Further research has led to the synthesis of novel derivatives containing the thienopyrimidinone skeleton, focusing on their regioselective synthesis and antimicrobial studies. These studies highlight the compound's application in developing new therapeutic agents with effective antibacterial and antifungal properties (H. Gaber & T. Moussa, 2011).

Propriétés

IUPAC Name |

1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-12(6-10-2-5-19-9-10)17-7-11(8-17)16-13-14-3-1-4-15-13/h1-5,9,11H,6-8H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCJILMTZYZMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CSC=C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799541.png)

![(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2799543.png)

![3-(4-Methylsulfonylphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide](/img/structure/B2799550.png)

![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1,3-benzoxazole](/img/structure/B2799556.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2799564.png)